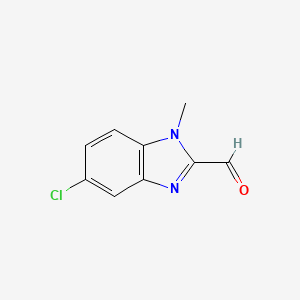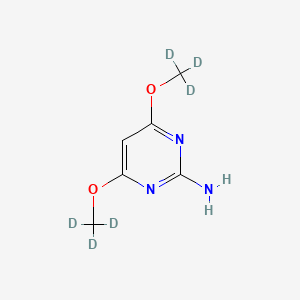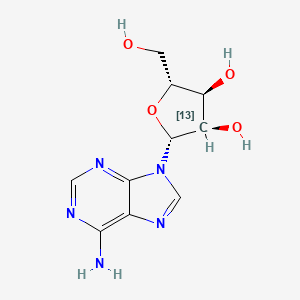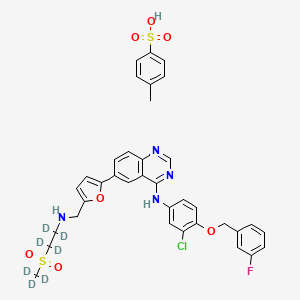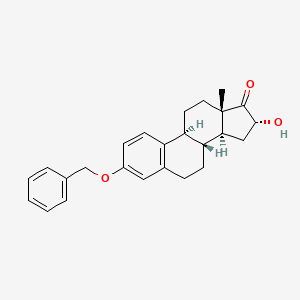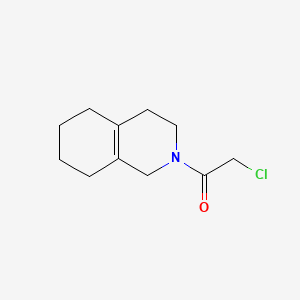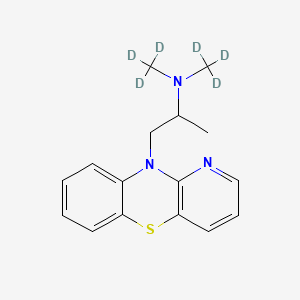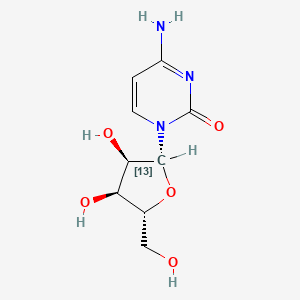
胞嘧啶-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-13C is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. These compounds are often used in various scientific and medical applications due to their ability to interfere with nucleic acid synthesis.
科学研究应用
Cytidine-13C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
Cytidine-13C, also known as 1’-13CCytidine or 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
Cytidine-13C interacts with its target by getting phosphorylated by the Uridine-cytidine kinase 2. This interaction leads to the formation of cytidine monophosphate (CMP), which is a critical component in the synthesis of RNA .
Biochemical Pathways
The primary biochemical pathway affected by Cytidine-13C is the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The downstream effects include the production of necessary nucleotides for cellular processes such as replication and transcription.
Pharmacokinetics
It is known that the bioavailability of cytidine analogues can be influenced by rapid metabolism by enzymes such as cytidine deaminase
Result of Action
The action of Cytidine-13C leads to the production of CMP, a critical component in the synthesis of RNA. This can influence various cellular processes, including protein synthesis and cell replication .
Action Environment
The action, efficacy, and stability of Cytidine-13C can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as cytidine deaminase, can affect the metabolism and hence the efficacy of Cytidine-13C . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
生化分析
Biochemical Properties
Cytidine-13C interacts with various enzymes, proteins, and other biomolecules. It is phosphorylated by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .
Cellular Effects
Cytidine-13C has significant effects on various types of cells and cellular processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis , and DNA synthesis in the S-phase of the cell cycle .
Molecular Mechanism
The molecular mechanism of Cytidine-13C involves its conversion to uridine monophosphate and cytidine monophosphate by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .
Temporal Effects in Laboratory Settings
It is known that Cytidine-13C is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Metabolic Pathways
Cytidine-13C is involved in several metabolic pathways. It is a precursor of uridine and plays a crucial role in controlling neuronal-glial glutamate cycling . It is also involved in the synthesis of catecholamines .
Transport and Distribution
The transport and distribution of Cytidine-13C within cells and tissues involve several processes. Overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens has been found to increase cytidine production in Escherichia coli .
Subcellular Localization
A subset of Cytidine-13C resides within the nucleolus and associates with critical ribosome biogenesis factors . Simultaneous expression of Cytidine-13C and either of Tet FL, CD or CDm resulted in the altered subcellular localization of both Tet2 and Tet3 into the cytoplasm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and base components.
Glycosylation: The sugar component is glycosylated with the base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
Cytidine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
相似化合物的比较
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar structure.
Deoxycytidine: Another nucleoside analog used in various applications.
Fluorocytidine: A modified nucleoside with enhanced properties.
Uniqueness
Cytidine-13C is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and clinical settings.
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-URLSOCJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
